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molecular formula C10H16O B048077 Octahydro-4,7-methano-1H-inden-5-ol CAS No. 13380-89-7

Octahydro-4,7-methano-1H-inden-5-ol

Cat. No. B048077
M. Wt: 152.23 g/mol
InChI Key: FKZJBAXKHJIQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825231B2

Procedure details

25 g of tricyclo[5.2.1.0 (2,6)]decan-8-one (Aldrich) were dissolved in 100 ml of methanol and, at room temperature and with slight cooling and stirring, admixed a little at a time with 6.3 g of solid sodium borohydride over a period of 2 h. The mixture was then stirred for another 2 h and allowed to stand overnight. With cooling, about 40 ml of 2 N HCl were then added dropwise, followed by 20 ml of water. The mixture was concentrated, the residue was admixed with ethyl acetate, and the ethyl acetate phase was washed once with water and once with sodium bicarbonate solution. The ethyl acetate phase was dried using magnesium sulfate and then filtered and concentrated. This gave 26 g of an oil which was purified by distillation under reduced pressure. This gave 20.7 g of an oily liquid (bp0.5 76° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH:7]([C:8](=[O:10])[CH2:9]1)[CH:6]1[CH:2]2[CH2:3][CH2:4][CH2:5]1.[BH4-].[Na+].Cl.O>CO>[CH2:3]1[CH:2]2[CH:6]([CH:7]3[CH2:11][CH:1]2[CH2:9][CH:8]3[OH:10])[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12C3CCCC3C(C(C1)=O)C2
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
solid
Quantity
6.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with slight cooling
CUSTOM
Type
CUSTOM
Details
of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
With cooling
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
the ethyl acetate phase was washed once with water and once with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
This gave 26 g of an oil which was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gave 20.7 g of an oily liquid (bp0.5 76° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1CCC2C3C(CC(C12)C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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